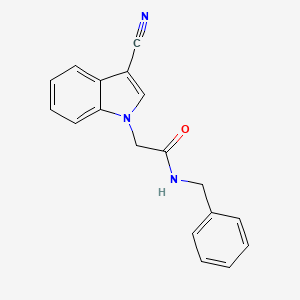

![molecular formula C18H14ClNO3 B5576765 N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)

N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 327.0662210 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as <0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

- Research on the synthesis of related compounds indicates significant biological properties. For instance, the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives displayed antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial Activity

- Studies on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have demonstrated antimicrobial activity. Such derivatives show promise in addressing microbial resistance, a significant concern in modern medicine (Radwan et al., 2020).

Chemosensor Applications

- Research on a highly selective fluorescence chemosensor based on a similar compound, N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, indicates potential applications in detecting specific ions like Cu2+ and H2PO4−, which could be valuable in environmental monitoring and diagnostic applications (Meng et al., 2018).

Structural Analysis and Material Science

- In-depth crystal structure and Hirshfeld surface analysis of derivatives of 2-oxo-2H-chromene-3-carboxylates provide insights into the molecular conformations, which could be beneficial in material science and drug design (Gomes et al., 2019).

Anticholinesterase Activity

- N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested for anticholinesterase activity, suggesting their potential application in treating neurodegenerative diseases like Alzheimer’s (Ghanei-Nasab et al., 2016).

Antioxidant and Antibacterial Agents

- Some derivatives, such as 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide, have shown both antioxidant and antibacterial properties, indicating their potential in pharmacological applications (Subbareddy & Sumathi, 2017).

Cancer Research

- Studies have shown that certain analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate can mitigate drug resistance in cancer cells, offering new avenues in cancer treatment (Das et al., 2009).

Photochromic Applications

- The development of photochromic dyes, such as N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, for potential use in optical materials and coatings has been researched, demonstrating the versatility of these compounds in technological applications (Fang et al., 2015).

Polymer Science

- Novel polymers containing coumarin groups have been synthesized, offering insights into the development of new materials with potential applications in industry and technology (Nechifor, 2009).

Hypoglycemic Activity

- Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a derivative, has been studied for its hypoglycemic activity, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).

Fluorescent Probe Development

- Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II), indicating applications in analytical chemistry and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-14-6-3-4-12(10-14)8-9-20-17(21)15-11-13-5-1-2-7-16(13)23-18(15)22/h1-7,10-11H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFRMFSELCKUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5576689.png)

![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B5576725.png)

![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)

![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)

![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)

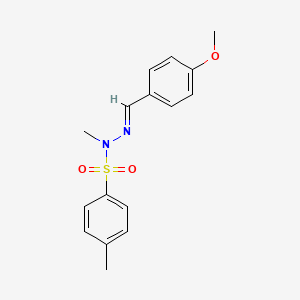

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)

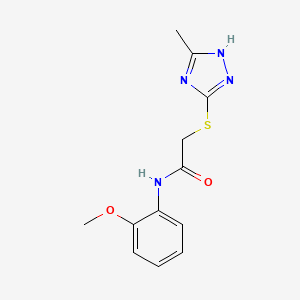

![N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide](/img/structure/B5576775.png)

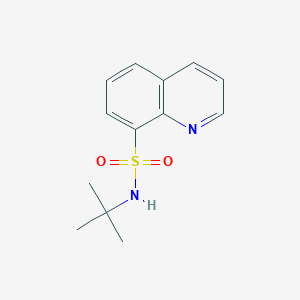

![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)